molecular formula C18H17ClN2O3S B2666992 1-(3-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 538338-48-6

1-(3-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2666992
CAS No.: 538338-48-6
M. Wt: 376.86
InChI Key: UTXUGRIYKFTWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Experimental Evaluation

A study by Ouakki et al. (2019) focused on the adsorption and corrosion inhibition properties of imidazole derivatives on mild steel in sulphuric acid medium, highlighting the potential application of similar compounds in corrosion protection. The study utilized electrochemical methods and DFT calculations, providing insights into the relationship between corrosion inhibition and molecular structure (Ouakki et al., 2019).

Tautomerism in Imidazoles and Benzimidazoles

Papadopoulos and Hollstein (1982) investigated the tautomerism of 2-substituted imidazoles and benzimidazoles through 13C NMR studies. The research provides a foundational understanding of proton exchange processes in these compounds, relevant for designing molecules with specific electronic and structural properties (Papadopoulos & Hollstein, 1982).

Electrochemical CO₂ Reduction with Ionic Liquids

Sun et al. (2014) explored the modulation of electrochemical CO₂ reduction by using ionic liquids, highlighting the potential of imidazolium-based compounds in enhancing reaction efficiency and product selectivity. This research underscores the relevance of such compounds in catalytic processes and green chemistry applications (Sun et al., 2014).

Synthetic Routes and Chemical Reactions

Klemm et al. (1985) provided insights into the synthetic routes to substituted thieno[3,2-b]pyridines from N-oxide, demonstrating the versatility of thiophene-based compounds in organic synthesis. This study contributes to the understanding of chemical reactions and synthesis pathways relevant to thieno-imidazolone derivatives (Klemm et al., 1985).

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-12-5-7-14(8-6-12)20-16-10-25(23,24)11-17(16)21(18(20)22)15-4-2-3-13(19)9-15/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXUGRIYKFTWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.